Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, a nitrophenyl group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ring. Subsequent nitration of the aromatic ring introduces the nitro group, and alkylation reactions are used to add the propyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can also participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-4-(3-aminophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-methyl-4-(3-chlorophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Contains a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in Ethyl 1-methyl-4-(3-nitrophenyl)-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs
Properties
Molecular Formula |
C17H21N3O5 |
---|---|
Molecular Weight |
347.4g/mol |
IUPAC Name |
ethyl 3-methyl-6-(3-nitrophenyl)-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O5/c1-4-7-13-14(16(21)25-5-2)15(18-17(22)19(13)3)11-8-6-9-12(10-11)20(23)24/h6,8-10,15H,4-5,7H2,1-3H3,(H,18,22) |
InChI Key |
PMCGKMXYGYODTJ-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC |
Canonical SMILES |
CCCC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
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